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Diacetoxyiodobenzene

Cat. No.: B1259982
M. Wt: 320.08 g/mol
InChI Key: UFDULEKOJAEIRI-UHFFFAOYSA-N
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Description

Historical Context of Diacetoxyiodobenzene Discovery and Early Research

The field of hypervalent iodine chemistry dates back to the late 19th century. The first polycoordinated organoiodine compound, (dichloroiodo)benzene, was synthesized by the German chemist Conrad Willgerodt in 1886. princeton.edusemanticscholar.orgwiley-vch.defrontiersin.org This pioneering work was shortly followed by the preparation of (diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), by Willgerodt in 1892. semanticscholar.orgfrontiersin.org The original synthesis involved the reaction of iodobenzene (B50100) with a mixture of acetic acid and peracetic acid. mdpi.comscribd.comwikipedia.orgmdpi.com In the same year, iodosylbenzene was also discovered, and 2-iodoxybenzoic acid (IBX) followed in 1893. semanticscholar.orgfrontiersin.org

Despite these early discoveries, widespread interest and application of polyvalent organoiodine compounds only experienced a significant resurgence in the latter part of the 20th century, particularly since the 1980s. princeton.edusemanticscholar.orgresearchgate.net This "renaissance" was driven by the recognition of their utility as mild, selective, and environmentally safer alternatives to heavy metal reagents. princeton.edusemanticscholar.org Willgerodt's early work, including a comprehensive book published in 1914 describing nearly 500 polyvalent organoiodine compounds, laid the essential groundwork for the modern development of this field. semanticscholar.orgwiley-vch.de

Table 1: Historical Milestones in Early Hypervalent Iodine Chemistry

Year Discovery Researcher(s) Significance
1886 (Dichloroiodo)benzene C. Willgerodt First polyvalent organic iodine compound prepared. princeton.edusemanticscholar.orgwiley-vch.de
1892 (Diacetoxyiodo)benzene C. Willgerodt Preparation of a key, stable, and versatile Iodine(III) oxidant. semanticscholar.orgfrontiersin.org
1892 Iodosylbenzene C. Willgerodt Another foundational Iodine(III) reagent discovered. semanticscholar.orgfrontiersin.org
1893 2-Iodoxybenzoic acid (IBX) - Discovery of a foundational Iodine(V) reagent. semanticscholar.orgfrontiersin.org
1894 Diaryliodonium salts Hartmann and Meyer Opened a new class of arylating reagents. semanticscholar.org

Fundamental Chemical Principles of Hypervalent Iodine(III) Compounds

The term "hypervalent" was established in 1969 to describe molecules where a main group element (from groups 15-18) formally possesses more than eight electrons in its valence shell. princeton.edu Iodine, being the largest and most electropositive of the stable halogens, readily forms such compounds. princeton.edu The bonding in hypervalent iodine compounds is distinct from that in lighter p-block elements and is explained by the three-center, four-electron (3c–4e) bond model. mdpi.comresearchgate.netbeilstein-journals.orgacs.org This model describes a linear arrangement of two ligands (L) and the central iodine atom (L–I–L), formed by the overlap of iodine's 5p orbital with orbitals from the ligands. mdpi.combeilstein-journals.orgacs.org

This hypervalent bond is highly polarized, significantly longer, and weaker than a typical covalent bond. researchgate.netacs.orgacs.org This inherent weakness and polarization are responsible for the high electrophilic reactivity of λ3-iodanes. researchgate.net Structurally, organic iodine(III) derivatives like this compound adopt a distorted trigonal bipyramidal geometry. mdpi.comresearchgate.netbeilstein-journals.orgacs.org In this arrangement, the most electronegative ligands (the acetate (B1210297) groups in PIDA) occupy the axial positions, while the less electronegative phenyl group and two non-bonding electron pairs reside in the equatorial positions, resulting in a T-shaped molecular geometry. scribd.comresearchgate.netbeilstein-journals.orgacs.orgresearchgate.net

Hypervalent iodine(III) compounds, or λ3-iodanes, are broadly classified based on the nature of the ligands attached to the iodine atom. arkat-usa.orgumich.edu this compound (PIDA) belongs to the class of [bis(acyloxy)iodo]arenes. arkat-usa.orgumich.edu This is one of the most widely utilized classes due to the reagents' stability, ease of handling, and versatile reactivity.

Other important classes of iodine(III) reagents include:

(Difluoroiodo)arenes and (Dichloroiodo)arenes: Used as fluorinating and chlorinating agents, respectively. arkat-usa.orgumich.edu

Iodosylarenes: Polymeric solids that serve as oxygen transfer agents. arkat-usa.orgumich.edu

Aryliodine(III) Organosulfonates: Such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, are highly effective oxidants. arkat-usa.orgnih.govchim.it

Iodonium (B1229267) Salts: These compounds, featuring two carbon ligands on the iodine atom, are primarily used as group transfer reagents for arylation, vinylation, or alkynylation. arkat-usa.orgdiva-portal.org

Benziodoxoles: Cyclic iodine(III) compounds that exhibit enhanced stability compared to their acyclic counterparts. arkat-usa.org

This compound (PIDA) is often compared with its more reactive analogue, Phenyliodine(III) bis(trifluoroacetate) (PIFA). mdpi.comnih.govchim.it The primary difference lies in the nature of the acyloxy ligands. The strongly electron-withdrawing trifluoroacetate (B77799) groups in PIFA render the iodine center significantly more electrophilic and, consequently, make PIFA a more powerful oxidizing agent than PIDA. mdpi.com

This difference in reactivity dictates their specific applications and can influence reaction outcomes and yields. For instance, in a study involving a Grob-type fragmentation, PIDA provided a superior yield compared to several other iodine(III) oxidants, including PIFA and PhI(OPiv)₂. mdpi.com The choice between PIDA and PIFA is therefore a critical parameter in reaction optimization, with PIDA often favored for transformations requiring milder conditions.

Table 2: Comparative Analysis of this compound (PIDA) and Phenyliodine(III) Bis(trifluoroacetate) (PIFA)

Feature This compound (PIDA) Phenyliodine(III) Bis(trifluoroacetate) (PIFA)
Formula C₆H₅I(OCOCH₃)₂ C₆H₅I(OCOCF₃)₂
Oxidizing Power Mild to moderate Strong
Reactivity Less reactive, often requires higher temperatures or longer reaction times. Highly reactive, often effective at lower temperatures.
Ligands Acetate (less electron-withdrawing). Trifluoroacetate (strongly electron-withdrawing). mdpi.com
Stability Generally stable, commercially available solid. princeton.edu More moisture-sensitive, often prepared in situ or used fresh.
Typical Uses Oxidations, cyclizations, rearrangements under mild conditions. mdpi.comresearchgate.netiau.ir Oxidative cyclizations, dearomatization, reactions requiring a potent oxidant. mdpi.comchim.it

This compound within the Classification of Hypervalent Iodine(III) Reagents

Significance and Versatility of this compound in Modern Organic Synthesis

This compound has become an indispensable reagent in modern organic synthesis due to its versatility, stability, low toxicity, and environmentally benign character, especially when compared to traditional heavy-metal oxidants like those based on lead, mercury, or thallium. princeton.edumdpi.comresearchgate.net Its utility spans a vast array of chemical transformations, where it can function as a stoichiometric oxidant or, in some cases, a catalyst. researchgate.netiau.iroiccpress.com

The significance of PIDA is demonstrated by its application in numerous key synthetic operations:

Oxidative Functionalizations: It is widely used for the α-functionalization of carbonyl compounds, such as the α-acetoxylation of ketones. chemicalbook.com

Bond Formation: PIDA promotes the formation of carbon-carbon, carbon-heteroatom, and hetero-heteroatom bonds, which is fundamental to the construction of complex molecular architectures. mdpi.comresearchgate.net

Synthesis of Heterocycles: It is a key reagent in a multitude of oxidative cyclization reactions to produce diverse heterocyclic systems, which are prevalent in pharmaceuticals and natural products. mdpi.comchim.itseemafinechem.com

Rearrangement Reactions: PIDA is employed in classic name reactions like the Hofmann rearrangement and other oxidative migrations. mdpi.comscribd.com

C-H Functionalization: It enables the direct functionalization of C-H bonds, a major area of focus in contemporary organic chemistry for streamlining synthetic routes. mdpi.com

Halocyclizations: In combination with a halogen source, PIDA promotes the regioselective haloamidation, haloetherification, and halolactonization of olefins. organic-chemistry.org

The reactivity of PIDA can be finely tuned through additives or by ligand exchange, further broadening its synthetic utility. Its ability to mediate complex transformations under mild conditions has secured its status as a powerful tool for synthetic chemists. researchgate.netiipseries.org

Table 3: Selected Applications of this compound (PIDA) in Organic Synthesis

Reaction Type Description
α-Functionalization of Ketones Oxidative functionalization at the α-position of enolizable ketones to form products like α-hydroxy acetals. chemicalbook.com
Oxidative Rearrangements Promotes Hofmann-type rearrangements of carboxamides and Beckmann rearrangements of ketoximes. mdpi.comorganic-chemistry.org
Synthesis of Heterocycles Used in oxidative cyclizations to form a wide variety of heterocyclic rings such as benzoxazinones from 2-arylindoles. mdpi.comchim.it
Oxidative Decarboxylation Enables the conversion of carboxylic acids into aldehydes, ketones, or nitriles. organic-chemistry.org
Alkene Difunctionalization Used in palladium-catalyzed aminoacetoxylation and diamination of alkenes. organic-chemistry.org
Halocyclization Promotes the intramolecular cyclization of olefins containing a nucleophile in the presence of a halide source. organic-chemistry.org
Catalytic Condensations Acts as a catalyst for Knoevenagel condensation to synthesize biscoumarin derivatives. iau.iroiccpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO4 B1259982 Diacetoxyiodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO4

Molecular Weight

320.08 g/mol

IUPAC Name

(2-acetyloxy-3-iodophenyl) acetate

InChI

InChI=1S/C10H9IO4/c1-6(12)14-9-5-3-4-8(11)10(9)15-7(2)13/h3-5H,1-2H3

InChI Key

UFDULEKOJAEIRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)I)OC(=O)C

Synonyms

BAIB compound
bis(acetoxy)iodobenzene

Origin of Product

United States

Advanced Synthesis Methodologies for Diacetoxyiodobenzene

Classic Synthetic Routes and Mechanistic Considerations

The traditional syntheses of diacetoxyiodobenzene have laid the groundwork for subsequent innovations. These methods, while effective, often involve harsh reagents or conditions that have prompted the development of more benign alternatives.

Oxidation of Iodobenzene (B50100) with Peracids

The original synthesis of this compound, developed by Conrad Willgerodt, involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid. wikipedia.orgscribd.com A common laboratory procedure involves treating iodobenzene with commercial 40% peracetic acid at a controlled temperature. orgsyn.org The reaction is typically stirred for a short period, during which a homogeneous solution forms, followed by crystallization of the product upon cooling. orgsyn.org

Mechanistically, this reaction is understood to be an oxidative diacetoxylation. mdpi.comnih.gov The peracid acts as the oxidant, converting the iodine(I) of iodobenzene to the iodine(III) state in this compound.

A modification of this method, reported by Pausacker in 1953, utilizes 30% hydrogen peroxide and acetic anhydride (B1165640) to generate peracetic acid in situ. nsf.gov This approach avoids the need to handle concentrated peracetic acid solutions directly. nsf.gov The process involves stirring the hydrogen peroxide and acetic anhydride mixture before adding iodobenzene. nsf.gov

Synthesis from Iodosobenzene (B1197198)

An alternative classic route to this compound is the reaction of iodosobenzene with glacial acetic acid. wikipedia.orgscribd.com This method is straightforward, involving the dissolution of iodosylbenzene in hot acetic acid. thieme-connect.de The reaction proceeds via the protonation of the iodosyl (B1239551) group followed by nucleophilic attack of acetate (B1210297) ions, leading to the formation of this compound and water. wikipedia.orgscribd.com

Sustainable and Green Chemistry Approaches in this compound Preparation

Utilization of Environmentally Benign Oxidants (e.g., H2O2, Sodium Perborate (B1237305), Potassium Peroxydisulfate)

Hydrogen peroxide (H₂O₂) is considered a green oxidant due to its high active oxygen content and the generation of water as a benign byproduct. nsf.gov Direct oxidation of iodoarenes with H₂O₂ alone is not typically effective. nsf.gov However, when used in combination with acid anhydrides, it can generate peracids in situ for the oxidation. nsf.gov A notable example is the use of a urea-hydrogen peroxide adduct (UHP), a stable and easily handled solid, as the oxidant in a mixture of anhydrous acetic acid, acetic anhydride, and sodium acetate to produce diacetoxyiodoarenes in moderate to good yields. nih.govresearchgate.net

Table 1: Synthesis of Diacetoxyiodoarenes using Urea-Hydrogen Peroxide (UHP) nih.gov

IodoareneProductYield (%)
Iodobenzene(Diacetoxyiodo)benzene78
4-Iodotoluene4-(Diacetoxyiodo)toluene75
2-Iodotoluene2-(Diacetoxyiodo)toluene65
4-Iodoanisole4-(Diacetoxyiodo)anisole72
1-Iodo-4-chlorobenzene1-(Diacetoxyiodo)-4-chlorobenzene55
1-Iodo-4-fluorobenzene1-(Diacetoxyiodo)-4-fluorobenzene68
1-Iodo-3-chlorobenzene1-(Diacetoxyiodo)-3-chlorobenzene37

This table is interactive. You can sort and filter the data.

Sodium perborate has also been employed as an effective and safe oxidizing agent for the synthesis of this compound. scribd.com It can be used to generate the reagent in situ from a catalytic amount of iodobenzene. researchgate.net Similarly, sodium percarbonate (2Na₂CO₃·3H₂O₂) has been utilized as an oxidant in an anhydrous solvent system of acetic anhydride, acetic acid, and dichloromethane, providing nearly pure diacetoxyiodoarenes. nih.gov

Potassium peroxodisulfate (K₂S₂O₈) is another powerful yet environmentally benign oxidant used for this transformation. thieme-connect.describd.com The reaction of iodoarenes with potassium peroxodisulfate in acetic acid, in the presence of a strong acid like sulfuric acid, efficiently yields the corresponding (diacetoxyiodo)arenes at room temperature in short reaction times. thieme-connect.de This method is noted for its simplicity, speed, and cost-effectiveness. thieme-connect.de

Aerobic Oxidation Protocols for this compound Generation

A significant advancement in green synthesis is the use of molecular oxygen (O₂) as the ultimate oxidant. Aerobic oxidation protocols for generating this compound have been developed, often involving a radical chain mechanism. nsf.govchemrxiv.org

One such protocol involves the oxidation of iodobenzene in the presence of acetaldehyde (B116499) and O₂, catalyzed by a cobalt(II) salt. nsf.gov The reaction proceeds through the autoxidation of acetaldehyde, which generates reactive oxidants that convert iodobenzene to this compound. nsf.gov Initial studies without the cobalt catalyst showed variable yields, but its inclusion as an initiator led to reproducible and high yields. nsf.gov

The proposed mechanism involves the generation of acetoxy radicals from the aerobic oxidation of acetaldehyde. nsf.gov These radicals add to iodobenzene to form a transient iodanyl radical, which then propagates the chain reaction to yield the final I(III) product. nsf.gov

Table 2: Student Yields for Aerobic Synthesis of this compound (PIDA) nsf.gov

ExperimentYield Range (%)Average Yield (%)
Synthesis 3: PIDA66 - 8573

This table is interactive. You can sort and filter the data.

Strategies for Recycling and Re-oxidation of Spent Reagent Byproducts

Strategies for recycling involve the recovery of the spent iodobenzene from the reaction mixture and its subsequent re-oxidation to this compound. Some companies are exploring technologies to collect and purify the iodobenzene byproduct from the waste liquid generated after its use as an oxidant. manac-inc.co.jp This recovered iodobenzene can then be used as a raw material for the synthesis of new this compound, creating a closed-loop process. manac-inc.co.jp

Furthermore, the development of polymer-supported or fluorous-tagged hypervalent iodine reagents facilitates easier separation and recycling of the iodoarene byproduct. nsf.govresearchgate.net For instance, fluorous hypervalent iodine reagents have been designed where the iodoarene byproduct has a high affinity for a fluorous phase, allowing for its separation by fluorous-phase extraction and subsequent reuse. nsf.gov

Mechanistic Investigations of Diacetoxyiodobenzene Mediated Reactions

General Reaction Pathways and Intermediate Formation

The reactions facilitated by diacetoxyiodobenzene proceed through various pathways, largely dictated by the substrate, reaction conditions, and the presence of catalysts or additives. The formation of key intermediates, such as radicals, electrophilic species, and hypervalent iodine(III) enolates, governs the course of these transformations.

Radical-Mediated Mechanisms and Radical Intermediates (e.g., Acetoxy and Iodanyl Radicals)

This compound can undergo homolytic cleavage to generate radical species, particularly under thermal or photochemical conditions. This process typically involves the formation of an acetoxy radical and an iodanyl radical. acs.orgjomardpublishing.com

Formation of Radicals: The homolytic decomposition of this compound produces an acetoxy radical and an iodanyl radical. jomardpublishing.com The acetoxy radical can subsequently decarboxylate to form a methyl radical. jomardpublishing.com

Hydrogen Abstraction: The generated radicals, particularly the iodanyl radical, can abstract a hydrogen atom from a suitable substrate, initiating a radical chain reaction. acs.orgnsf.gov For instance, in the oxidation of benzylic acetals, the iodanyl radical abstracts a hydrogen atom to form an acetal (B89532) radical. acs.org

Radical Chain Propagation: The substrate radical can then react with another molecule or radical, propagating the chain. In the case of benzylic acetal oxidation, the acetal radical reacts with an acetoxy radical to yield the 2-acetoxylated product. acs.org

Evidence for Radical Intermediates: The involvement of radical intermediates has been supported by various experimental observations, including electron spin resonance (ESR) spectroscopy studies that have trapped acetoxy radicals. nsf.govnih.gov The use of radical scavengers has also been shown to inhibit or significantly slow down certain this compound-mediated reactions.

A detailed investigation into the aerobic oxidation of iodobenzene (B50100) in the presence of acetaldehyde (B116499) revealed a one-electron radical chain mechanism. nsf.gov This process involves the addition of aerobically generated acetoxy radicals to iodobenzene to form transient iodanyl radicals, which act as chain carriers. nsf.govnih.gov

Ionic Reaction Pathways and Electrophilic Activation

In many transformations, this compound acts as an electrophile, participating in ionic reaction pathways. This reactivity is often enhanced by the presence of Lewis or Brønsted acids.

Electrophilic Activation: The iodine(III) center in this compound is electrophilic and can be attacked by nucleophiles. The presence of a Lewis acid can further enhance its electrophilicity by coordinating to one of the acetoxy groups, facilitating its departure. nih.gov

Formation of Cationic Intermediates: The reaction of this compound with certain substrates can lead to the formation of cationic intermediates. For example, the oxidative rearrangement of α-substituted styrenes involves the formation of a phenonium ion intermediate. thieme-connect.com

Nucleophilic Attack: Once an electrophilic intermediate is formed, it is susceptible to attack by a variety of nucleophiles. This is a common pathway for the introduction of new functional groups. For instance, in the presence of a suitable nucleophile, the intermediate formed from the reaction of this compound with an alkene can undergo nucleophilic attack to yield a difunctionalized product. rsc.org

Metathetical Redox Reactions: The metathetical redox reaction between (diacetoxyiodo)arenes and iodoarenes in the presence of a Lewis acid catalyst proceeds through an ionic mechanism. nih.gov This involves the formation of a key iodonium (B1229267) intermediate. nih.gov

The mechanism of many ionic reactions has been elucidated through a combination of experimental studies and computational calculations. nih.govsciforum.net

Role of Hypervalent Iodine(III) Enolate Intermediates in Carbonyl Functionalization

A significant application of this compound is the α-functionalization of carbonyl compounds. These reactions proceed through the formation of a key hypervalent iodine(III) enolate intermediate. wikipedia.orgseemafinechem.com

Formation of Iodine(III) Enolates: In the presence of an enolizable carbonyl compound, this compound can react to form an iodine(III) enolate. wikipedia.orgseemafinechem.com This intermediate is formed by the reaction of the enol or enolate form of the carbonyl compound with the iodine(III) reagent.

Electrophilic Nature of the α-Carbon: The formation of the iodine(III) enolate renders the α-carbon electrophilic. This allows for subsequent attack by a wide range of nucleophiles, leading to α-functionalization. wikipedia.org

Reaction Pathways of the Enolate Intermediate: The iodine(III) enolate intermediate can undergo several transformations:

Nucleophilic Substitution: Attack by a nucleophile at the α-carbon results in α-functionalization and the reduction of iodine(III) to iodine(I). wikipedia.org

Elimination: The intermediate can undergo elimination to form an α,β-unsaturated carbonyl compound. wikipedia.orgseemafinechem.com

Rearrangement: In some cases, the iodine(III) enolate can undergo rearrangement reactions. wikipedia.org

The α-acetoxylation of ketones is a classic example of a reaction proceeding through a hypervalent iodine(III) enolate intermediate. rsc.orgresearchgate.net

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of this compound-mediated reactions. These methods provide detailed insights into reaction pathways, transition state structures, and the factors controlling selectivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT calculations allow for the detailed exploration of potential energy surfaces, helping to identify the most plausible reaction mechanisms.

Mapping Reaction Pathways: DFT can be used to map out the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. nih.govsci-hub.se This provides a comprehensive understanding of the reaction mechanism. For example, DFT studies have been employed to compare different potential pathways in the metathetical redox reaction of (diacetoxyiodo)arenes, suggesting an ionic mechanism is favored. nih.gov

Characterizing Transition States: The identification and characterization of transition state structures are crucial for understanding reaction kinetics. DFT calculations can provide detailed information about the geometry and energy of transition states, allowing for the determination of activation barriers. sci-hub.secore.ac.uk

Investigating Intermediate Stability: The relative energies of different intermediates can be calculated using DFT, providing insights into their stability and likelihood of formation. nih.gov This is particularly useful for distinguishing between competing reaction pathways.

Reaction StudiedComputational MethodKey Findings
Metathetical Redox Reaction of (Diacetoxyiodo)arenesDFTThe reaction proceeds through an ionic mechanism involving a key iodonium intermediate. nih.gov
Chlorination of 2-NaphtholDFT (ω-B97XD)The reaction proceeds through a cationic pathway involving the formation of PhICl2 as the chlorinating intermediate. sciforum.net
α-Acetoxylation of KetonesDFTThe reaction mechanism can vary depending on the ketone structure, with an iodonium species being a key intermediate. rsc.orgresearchgate.net

Prediction and Rationalization of Regioselectivity and Stereoselectivity through Computational Models

Computational models are powerful tools for predicting and explaining the regioselectivity and stereoselectivity observed in this compound-mediated reactions.

Understanding Regioselectivity: By comparing the activation energies for the formation of different regioisomeric products, DFT calculations can predict the favored regioisomer. This has been applied to understand the regioselectivity in various reactions, such as C-H functionalization. researchgate.net

Explaining Stereoselectivity: Computational models can rationalize the observed stereochemical outcome of a reaction by analyzing the transition state structures leading to different stereoisomers. The lower energy transition state will correspond to the major product. This approach has been used to explain the stereoselectivity in the vinylation of nucleophiles. diva-portal.org

Guiding Catalyst and Reagent Design: The insights gained from computational studies can be used to design new catalysts and reagents with improved selectivity. By understanding the factors that control selectivity, it is possible to rationally modify the structure of the catalyst or reagent to favor the formation of the desired product.

The combination of experimental and computational studies provides a powerful approach for the detailed mechanistic investigation of reactions mediated by this compound, leading to a deeper understanding of its reactivity and enabling the development of new and improved synthetic methods.

Experimental Mechanistic Probing Techniques

Experimental techniques are crucial for elucidating the complex mechanisms of reactions mediated by this compound. By probing reaction pathways, identifying intermediates, and understanding the kinetics, chemists can refine and optimize synthetic methodologies. The following sections detail key experimental methods used to investigate these mechanisms.

Radical Trapping Experiments (e.g., using TEMPO)

Radical trapping experiments are a cornerstone for determining the involvement of radical intermediates in a reaction pathway. The stable nitroxyl (B88944) radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is frequently employed as a diagnostic tool. If a reaction's progress is inhibited or completely suppressed by the addition of TEMPO, it strongly suggests a mechanism involving radical species. The formation of a TEMPO-adduct, where TEMPO has captured a transient radical intermediate, provides further evidence for a radical pathway.

In numerous studies involving this compound, TEMPO has been used to confirm the generation of radicals. For instance, in the C3-H functionalization of quinoxalin-2(1H)-ones, the addition of TEMPO as a radical scavenger completely suppressed the desired transformation. frontiersin.org Instead, a TEMPO-CF3 adduct was detected in 70% yield, indicating that a trifluoromethyl radical is a key intermediate in the reaction. frontiersin.org Similarly, in the arylation of quinoxalin-2(1H)-ones, the detection of an aryl-TEMPO adduct confirmed the involvement of an aryl radical. frontiersin.org

However, the absence of inhibition by TEMPO can be equally informative. In a study on cycloaddition reactions, the [4 + 2] cycloaddition was suppressed by TEMPO, indicating a radical pathway. nih.gov In contrast, the [3 + 2] cycloaddition was not significantly affected, suggesting a distinct, non-radical (likely carbene-mediated) mechanism was operative for that specific transformation. nih.gov

Recent in-depth kinetic studies on the oxidation of alcohols using a this compound/TEMPO system have challenged long-held assumptions. Intramolecular radical trap probes in these studies ruled out a radical mechanism, suggesting that while TEMPO is essential to the reaction, its role may be more complex than that of a simple radical catalyst in this specific context. researchgate.net These findings highlight that TEMPO's role is multifaceted; it can act as a radical scavenger, a catalyst in redox cycles, or participate in other pathways, and its behavior must be interpreted within the context of the specific reaction conditions. researchgate.netacsgcipr.org

Table 1: Examples of Radical Trapping Experiments with TEMPO in this compound-Mediated Reactions

Reaction TypeSubstrate/ReagentObservation with TEMPOMechanistic ImplicationReference
C3-TrifluoromethylationQuinoxalin-2(1H)-oneReaction completely suppressed; TEMPO-CF3 adduct formed (70% yield).Reaction proceeds via a trifluoromethyl radical intermediate. frontiersin.org
C3-ArylationQuinoxalin-2(1H)-oneAryl-TEMPO adduct detected.Reaction involves an aryl radical intermediate. frontiersin.org
Photochemical [4 + 2] CycloadditionAliphatic AlkenesReaction was suppressed.Involves radical intermediates. nih.gov
Photochemical [3 + 2] Cycloaddition1,1-DiphenylethyleneReaction not significantly affected.Proceeds through a non-radical, likely carbene-mediated, pathway. nih.gov
Oxidation of AlcoholsBenzyl (B1604629) AlcoholIntramolecular radical trap probes rule out a radical mechanism.TEMPO is involved before and after the rate-determining step, but not via a simple radical pathway. researchgate.net

Spectroscopic Studies (e.g., HRMS) of Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for detecting and characterizing transient intermediates in this compound-mediated reactions. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of short-lived species, offering direct evidence for proposed mechanistic pathways.

In the study of nitrogen-transfer reactions, for example, the combination of this compound and ammonia (B1221849) was investigated for the synthesis of NH-sulfoximines. arkat-usa.org A detailed mechanistic study using in-flow ESI-HRMS provided direct evidence for the formation of highly reactive, short-lived intermediates. The HRMS signals for the proposed iminoiodinane (PhI=NH) and the key electrophilic iodonitrene ([PhI-N]+) species were successfully detected. arkat-usa.org The use of ¹⁵N-labeled ammonia further confirmed the identity of these nitrogen-containing intermediates. arkat-usa.org

HRMS has also been instrumental in characterizing products and intermediates in various other transformations. In the synthesis of substituted 1,3-dioxolanes, HRMS (ESI-TOF) was used to confirm the mass of the final products, supporting the proposed reaction outcome. mdpi.com Similarly, in the C–H oxidation of benzylic acetals, HRMS was used to verify the structures of the resulting acetoxy acetal products. acs.org In the synthesis of an imidazopyridinium-fused metallacycloallene, HRMS was crucial in confirming the molecular formula of a key osmium-containing intermediate formed during the oxidation step with this compound. xmu.edu.cn

These spectroscopic snapshots of the reacting mixture provide invaluable data, allowing researchers to confirm the presence of proposed intermediates and build a more complete and evidence-based picture of the reaction mechanism.

Table 2: Detection of Intermediates by HRMS in this compound-Mediated Reactions

Reaction TypeDetected Species/Productm/z Value (if reported)SignificanceReference
Electrophilic NH Transfer to SulfoxidesIminoiodinane (PhI=NH) and Iodonitrene ([PhI-N]⁺)Not specifiedDirect evidence for key short-lived nitrogen-transfer agents. arkat-usa.org
Formation of Imidazopyridinium-Fused MetallacycleOsmium-containing intermediate complex[M]⁺ calcd: 1172.1953, found: 1172.2005Confirmed the structure of a key intermediate along the reaction pathway. xmu.edu.cn
Formation of N-Sulfonyl IminesN-(4-chlorobenzyl)-4-bromo-N-(4-chlorophenyl)sulfonamide[M + H]⁺ calcd: 361.94607, found: 361.94302Confirmed the structure of the final product. mdpi.com
C-H Oxidation of Benzylic Acetals2-(4-Nitrophenyl)-1,3-dioxolan-2-yl Acetate (B1210297)[M + H]⁺ calcd: 254.0665, found: 254.0662Structural confirmation of the oxidized product. acs.org

Deuterium (B1214612) Labeling Studies

Deuterium labeling studies are a sophisticated method for probing reaction mechanisms, particularly for determining whether a carbon-hydrogen bond is broken during the rate-determining step of a reaction. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate for a substrate containing hydrogen (kH) to the rate for the same substrate where that specific hydrogen is replaced by deuterium (kD).

A primary KIE (kH/kD > 1) is typically observed when the C-H bond is cleaved in the rate-limiting step. wikipedia.orgprinceton.edu The absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in this step. youtube.com

In the context of this compound-mediated reactions, KIE studies have provided critical insights. For example, in the development of a method to form N-sulfonyl imines from aldehydes, it was initially hypothesized that the mechanism involved the abstraction of the aldehydic C-H bond. mdpi.com To test this, a deuterated aldehyde was synthesized and reacted under the standard conditions. The lack of a significant kinetic isotope effect indicated that the aldehydic C-H bond was not cleaved in the rate-determining step, prompting a revision of the proposed mechanism. mdpi.com

Conversely, deuterium-labeling experiments can also confirm a proposed pathway. In an enantioselective aminofluorination of alkenes, a deuterium-labeling experiment was conducted to rationalize the observed 6-endo selectivity. recercat.cat The results confirmed a direct aminofluorination process and supported a mechanism involving an aziridinium (B1262131) intermediate. recercat.cat Similarly, in a palladium-catalyzed allylic C-H acetoxylation using this compound as the oxidant, deuterium-labeling studies were used to confirm the formation of a (η³-allyl)palladium intermediate. mdpi.com

These studies demonstrate the power of isotopic labeling to provide nuanced information about transition states and the sequence of bond-breaking and bond-forming events in a reaction mechanism.

Table 3: Mechanistic Insights from Deuterium Labeling Studies in this compound-Mediated Reactions

Reaction TypeLabeled SubstrateKinetic Isotope Effect (KIE) ObservationMechanistic ConclusionReference
Formation of N-Sulfonyl IminesDeuterated 4-bromobenzaldehydeNo significant KIE observed.Aldehydic C-H bond is not abstracted in the rate-determining step. mdpi.com
Enantioselective AminofluorinationDeuterium-labeled alkeneResults confirmed a direct aminofluorination process.Supports a mechanism involving an aziridinium intermediate. recercat.cat
Pd-Catalyzed Allylic C-H AcetoxylationDeuterium-labeled alkeneResults were consistent with the proposed pathway.Confirmed the formation of a (η³-allyl)palladium intermediate. mdpi.com
Oxidation of Alcohols with TEMPODeuterated Benzyl AlcoholDetailed KIE studies performed.C-H bond cleavage is not the sole rate-determining step; TEMPO is involved after this step. researchgate.net

Diverse Applications of Diacetoxyiodobenzene in Organic Synthesis

Oxidative Functionalization Reactions

Diacetoxyiodobenzene is widely employed as an oxidizing agent to introduce functional groups into organic molecules. Its reactivity allows for the selective oxidation of various substrates, including C-H bonds and heteroatoms.

Oxidation of Heteroatom-Containing Substrates

This compound is also a valuable reagent for the oxidation of substrates containing heteroatoms, such as alcohols.

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. This compound, often used in conjunction with the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), provides a highly selective and efficient method for this conversion. acsgcipr.orgorgsyn.orgnih.gov The TEMPO/diacetoxyiodobenzene system is particularly effective for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. orgsyn.org It also displays high chemoselectivity, allowing for the oxidation of primary alcohols in the presence of secondary alcohols. orgsyn.org

The role of this compound in this catalytic cycle is to act as the stoichiometric oxidant to regenerate the active oxoammonium species from the N-hydroxy intermediate formed during the alcohol oxidation by TEMPO. acsgcipr.org An advantage of using this compound as the co-oxidant is that the reaction can be conducted under anhydrous conditions. acsgcipr.org This protocol has been successfully applied in various synthetic contexts, including the synthesis of natural products and pharmaceutical intermediates. orgsyn.org The use of microreactor technology can significantly shorten reaction times and improve yields for these oxidations. nih.gov

Recent mechanistic studies have provided deeper insights into the TEMPO/diacetoxyiodobenzene oxidation of alcohols. researchgate.net Kinetic data suggest a complex mechanism that may involve the formation of an iodine(V) species. researchgate.net

Amine and Indole (B1671886) Oxidation

This compound (DIB), a hypervalent iodine(III) reagent, serves as a versatile oxidant for various nitrogen-containing compounds, including amines and indoles. chemicalbook.com Its application facilitates a range of transformations under mild and often metal-free conditions.

A notable application of DIB is in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones. rsc.org A highly efficient, metal-free protocol utilizes DIB in combination with a catalytic amount of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO). rsc.org This method is characterized by its rapid reaction times and excellent yields for a diverse array of substrates under mild conditions. rsc.org

In the realm of heterocyclic chemistry, DIB is instrumental in the regioselective functionalization of N-substituted indoles. acs.org Mild, metal-free conditions using DIB can achieve C-2 acetoxylation and C-3 oxidation of these substrates. acs.org The specific outcome of the reaction, leading to three distinct product types, is critically dependent on the quantity of DIB used. acs.org Furthermore, DIB has been employed in the oxidation of anilines, which facilitates the formation of intramolecular azo groups. enamine.netenaminestore.com Research has also demonstrated the copper-catalyzed 3-amination of indoles, which proceeds through the formation of an indolyl(aryl)iodonium imide intermediate using an ortho-substituted (diacetoxyiodo)arene. mdpi.com

The table below summarizes representative examples of amine and indole oxidations using this compound.

Substrate TypeReagentsProduct TypeRef.
Primary/Secondary AminesPhI(OAc)₂, TEMPO (catalytic)Aldehydes/Ketones rsc.org
N-Substituted IndolesPhI(OAc)₂C-2 Acetoxylated/C-3 Oxidized Indoles acs.org
AnilinesPhI(OAc)₂Intramolecular Azo Groups enamine.netenaminestore.com
Indole Derivativeso-alkoxy(diacetoxyiodo)arenes, Cu catalyst3-Aminoindoles mdpi.com
Synthesis of Sulfoximines from Sulfides

This compound is a key reagent in the direct, metal-free synthesis of NH-sulfoximines from sulfides. orgsyn.org This transformation is significant as sulfoximines are increasingly important motifs in medicinal chemistry and agrochemicals, often serving as bioisosteres for sulfones and sulfonamides. orgsyn.org

An operationally simple, one-pot protocol involves reacting a sulfide (B99878) with ammonium (B1175870) carbamate (B1207046) and this compound in methanol (B129727) at ambient temperature. orgsyn.orgorgsyn.org This method efficiently transfers both an NH group and an oxygen atom to the sulfur atom. orgsyn.org The process is initiated by the condensation of ammonia (B1221849) (from ammonium carbamate) with the DIB reagent, which leads to an iminoiodinane. This intermediate undergoes oxidation to form a reactive iodonitrene, which then reacts with the sulfide to yield a sulfilimine. Subsequent reaction with an oxygen donor, such as the solvent or acetic acid, results in the final NH-sulfoximine product. orgsyn.org

Similarly, using ammonium carbonate as the nitrogen source in methanol with DIB also effectively converts a wide range of sulfides into the corresponding sulfoximines at room temperature. acs.orgnih.govuni-lj.si This method has been successfully applied to multigram-scale syntheses. acs.orgnih.govuni-lj.si

The following table presents data on the synthesis of sulfoximines from sulfides using this compound.

Sulfide SubstrateNitrogen SourceOxidantSolventProductYieldRef.
(4-Bromophenyl)(methyl)sulfaneAmmonium CarbamatePhI(OAc)₂MeOH(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone63% orgsyn.orgorgsyn.org
Methyl Phenyl Sulfide(NH₄)₂CO₃PhI(OAc)₂MeOHN-H-S-methyl-S-phenylsulfoximineHigh acs.orgnih.gov
Formation of Intramolecular Azo Groups

This compound has been identified as an effective oxidizing agent for the formation of intramolecular azo compounds. enamine.netenaminestore.com This transformation typically involves the oxidation of suitably substituted anilines, leading to cyclization through the formation of a nitrogen-nitrogen double bond. enamine.netenaminestore.com The process leverages the ability of the hypervalent iodine reagent to facilitate oxidative C-N bond formation under mild conditions. mdpi.com

In one studied pathway, the reaction is proposed to begin with the nucleophilic substitution of an acetoxy group from DIB by an amino group of the substrate. mdpi.com This forms an N-I intermediate, which then eliminates iodobenzene (B50100) to generate an amino cation. Subsequent intramolecular cyclization and aromatization lead to the final condensed heterocyclic product containing the azo linkage. mdpi.com This methodology has been successfully applied to the synthesis of novel 8-substituted triazolo[5,1-b]purines from Schiff base precursors, yielding the products in good yields. mdpi.com

Starting MaterialReagentKey TransformationProduct ClassRef.
Substituted AnilinesPhI(OAc)₂Oxidation of amino groupsIntramolecular Azo Compounds enamine.netenaminestore.com
Schiff bases of 6,7-diamino-1,2,4-triazolo[1,5-a]pyrimidinesPhI(OAc)₂Oxidative intramolecular C-N bond formation8-Substituted triazolo[5,1-b]purines mdpi.com

Rearrangement and Migration Reactions

Hofmann-Type Rearrangements of Amides

The Hofmann rearrangement, a classic organic reaction that converts primary amides into amines with one fewer carbon atom, can be effectively promoted by this compound. thermofisher.com This offers a significant advantage over traditional methods that often require harsh basic conditions, broadening the reaction's scope to include base-sensitive substrates. thermofisher.com

The DIB-mediated Hofmann rearrangement proceeds under neutral or mildly acidic conditions. thermofisher.comwikipedia.org The general mechanism involves the reaction of the primary amide with DIB, likely through a ligand exchange, to form an N-iodo intermediate. thieme-connect.de This intermediate then rearranges to an isocyanate, which can be trapped by a nucleophile. thieme-connect.deorganic-chemistry.org For instance, in the presence of an alcohol like methanol, the isocyanate is converted into a stable carbamate. organic-chemistry.org If water is present, the isocyanate hydrolyzes to form the primary amine. thermofisher.com

This methodology has been developed into catalytic versions where iodobenzene is used in catalytic amounts with a stoichiometric oxidant like Oxone. thieme-connect.deorganic-chemistry.org The reaction has been successfully applied to both aliphatic and aromatic carboxamides and has been used to construct nitrogen-containing heterocycles through intramolecular trapping of the isocyanate intermediate. enamine.netthieme-connect.de

The table below details examples of Hofmann-type rearrangements facilitated by this compound.

SubstrateReagents/ConditionsIntermediateFinal ProductRef.
Primary CarboxamidesPhI(OAc)₂IsocyanateAmines (one carbon shorter) thermofisher.com
Protected AsparaginePhI(OAc)₂IsocyanateImidazolidin-2-one-4-carboxylate thieme-connect.de
Substituted BenzamidesPhI (cat.), Oxone, aq. MeCNIsocyanateQuinone derivatives organic-chemistry.org
Aliphatic CarboxamidesPhI (cat.), Oxone, aq. MeOH, HFIPIsocyanateAlkylcarbamates organic-chemistry.org

Beckmann-Type Rearrangements of Ketoximes

This compound is an effective reagent for promoting the Beckmann rearrangement, which transforms ketoximes into amides or lactams. lucp.netwikipedia.org This application of DIB provides a valuable alternative to classical methods that often rely on strong acids. researchgate.net

The DIB-mediated reaction can be performed under various conditions. For instance, a combination of DIB and boron trifluoride etherate (BF₃·Et₂O) has been shown to promote the Beckmann rearrangement of both aliphatic and aromatic ketoximes to the corresponding amides. organic-chemistry.org It is proposed that the reaction is accelerated by the in situ acetylation of the ketoxime's hydroxyl group, which is then activated by the Lewis acid. lucp.netorganic-chemistry.org

Furthermore, DIB has been used to trigger a Beckmann-type rearrangement of o-hydroxyaryl N-H ketimines to synthesize benzoxazoles. researchgate.netmdpi.com The ketimine, formed by condensing ammonia with the corresponding ketone, is oxidized by DIB, which initiates a enamine.netorganic-chemistry.org-aryl migration to form the heterocyclic product. mdpi.com This method has proven effective for preparing various substituted benzoxazoles. researchgate.netmdpi.com

The following table illustrates the use of this compound in Beckmann-type rearrangements.

SubstrateReagentsKey TransformationProductRef.
KetoximesPhI(OAc)₂, BF₃·Et₂OBeckmann RearrangementAmides organic-chemistry.org
o-Hydroxyaryl KetoximesPhI(OAc)₂Beckmann Rearrangement / CyclizationBenzoxazoles researchgate.netmdpi.com
o-Aminoaryl N-H KetiminesPhI(OAc)₂Beckmann-type RearrangementN-Ts Benzimidazoles researchgate.netmdpi.com

Oxidative Rearrangements of Styrenes and Carboxylic Acids (1,2-Aryl/Phenyl Migration)

This compound mediates oxidative rearrangements of styrenes and certain carboxylic acids, characterized by a 1,2-aryl or 1,2-phenyl migration. thieme-connect.comcardiff.ac.uk These reactions provide a metal-free pathway to valuable molecular scaffolds, such as α-aryl ketones. thieme-connect.comnih.gov

In the case of α-substituted styrenes, treatment with DIB in acidic methanol leads to the corresponding aryl ketones. thieme-connect.dethieme-connect.com The proposed mechanism involves the activation of the styrene (B11656) double bond by DIB, forming an intermediate that is stabilized by the neighboring aryl group via a phenonium ion. thieme-connect.com This phenonium ion then undergoes a 1,2-aryl shift, and subsequent hydrolysis yields the rearranged ketone product. thieme-connect.com This method has been applied to various styrene derivatives, with the rearranged products isolated in moderate to good yields. thieme-connect.dethieme-connect.com

A similar 1,2-aryl migration occurs in the DIB-mediated lactonization of certain aryl-substituted carboxylic acids. cardiff.ac.ukresearchgate.net The reaction proceeds through an initial cyclization to form a lactone, followed by a rearrangement involving the participation of a phenonium ion. thieme-connect.de This strategy has been notably employed in a single-step synthesis of the COX-2 inhibitor Rofecoxib from an unsaturated carboxylic acid precursor. thieme-connect.de

The table below provides examples of these oxidative rearrangements.

Substrate ClassReagent/ConditionsKey StepProduct ClassRef.
α-Substituted StyrenesPhI(OAc)₂, acidic MeOH1,2-Aryl MigrationAryl Ketones thieme-connect.dethieme-connect.com
Aryl-substituted Unsaturated Carboxylic AcidsPhI(OAc)₂Lactonization followed by 1,2-Aryl MigrationFuranones thieme-connect.decardiff.ac.uk
1,1-Disubstituted AlkenesChiral Hypervalent Iodine ReagentStereoselective 1,2-Aryl Migrationα-Arylated Ketones nih.gov

1,2-Carbon to Nitrogen Migrations of Primary Amines

This compound is an effective reagent for mediating the oxidative rearrangement of primary amines. A combination of PhI(OAc)₂ and a base such as cesium carbonate (Cs₂CO₃) has been shown to be highly efficient in promoting the direct 1,2-carbon to nitrogen migration of primary amines. organic-chemistry.orgresearchgate.net This transformation can be applied to the synthesis of both acyclic and cyclic amine derivatives. organic-chemistry.org Mechanistic studies suggest that this rearrangement proceeds through a concerted mechanism. organic-chemistry.orgresearchgate.net This reaction represents a significant strategy for skeletal rearrangement under oxidative conditions, providing access to complex amine structures. researchgate.net The high reactivity of primary amines with hypervalent iodine reagents, which can be highly exothermic, is controlled in this process to achieve selective functionalization. researchgate.net

Suárez Oxidation for Cyclic Ether Formation

This compound, in combination with iodine (I₂), is a key reagent system in the Suárez oxidation. wikipedia.orgsonar.ch This reaction facilitates the formation of cyclic ethers from alcohols through the generation of alkoxy radicals. researchgate.net The standard procedure involves the photolysis or heating of an alcoholic substrate treated with this compound and iodine. wikipedia.orgsonar.ch The process is initiated by the formation of a hypoiodite (B1233010) intermediate from the alcohol, which then undergoes homolytic cleavage to produce an oxygen-centered (alkoxy) radical. preprints.org This radical can then undergo intramolecular hydrogen atom transfer (HAT) followed by cyclization and oxidation to yield the corresponding cyclic ether. preprints.org The versatility of this method has been demonstrated in the total synthesis of various natural products, including cephanolide A and (−)-majucin. wikipedia.org

Table 1: Examples of Suárez Oxidation for Cyclic Ether Formation

Starting Material Product Yield Reference
Alcohols with Aromatic Rings Flavonoid and Vitamin E Analogues Good researchgate.net
Hydroxy Compounds Cyclic Ethers Not Specified wikipedia.org

Carbon-Carbon Bond Forming and Cleavage Reactions

This compound serves as a powerful oxidant not only for heteroatom functionalization but also for the construction and, in some cases, cleavage of carbon-carbon bonds. beilstein-journals.orgnih.gov Its utility in oxidative coupling and cyclization reactions highlights its importance in molecular construction.

Oxidative Coupling Reactions

Oxidative coupling reactions provide a direct method for forging new bonds by activating C-H bonds. This compound is frequently used as a terminal oxidant in these transformations.

This compound is utilized as an oxidant for the synthesis of symmetric conjugated 1,3-diynes through the oxidative homo-dimerization of terminal alkynes. arkat-usa.orgthieme-connect.com This transformation is often catalyzed by transition metals, particularly palladium. arkat-usa.org In a typical palladium-catalyzed system, CuI is often used as a co-catalyst. arkat-usa.org The reaction proceeds efficiently under mild conditions, such as at room temperature in a solvent like THF with a base like triethylamine. arkat-usa.org This method is applicable to a wide range of both aromatic and aliphatic terminal alkynes, providing the desired 1,4-disubstituted diynes in good to excellent yields. thieme-connect.com It has been noted that similar couplings of terminal alkynes can also be achieved without a palladium catalyst. arkat-usa.org

Table 2: Palladium-Catalyzed Homocoupling of Terminal Alkynes using PhI(OAc)₂

Catalyst System Substrate Product Yield Range Reference
PdCl₂(2 mol%), CuI (2 mol%) Terminal Alkynes Conjugated Diynes 62-90% arkat-usa.org

This compound is a common oxidant in cross-dehydrogenative coupling (CDC) reactions, which enable the formation of a new bond between two different C-H or C-H/X-H bonds. beilstein-journals.orgnih.gov A notable example is the copper-catalyzed CDC reaction between N-hydroxyphthalimide (NHPI) and aldehydes, which uses PhI(OAc)₂ as the oxidant to produce NHPI esters in good yields. organic-chemistry.org This particular method is considered environmentally friendly as it can be performed in water under mild conditions with a short reaction time. organic-chemistry.org

Furthermore, this compound can act as a radical initiator for the CDC of NHPI with unactivated C(sp³)–H bonds in substrates like alkanes, nitriles, and ethers, proceeding under metal-free conditions. researchgate.net The proposed mechanism for the coupling of aldehydes with N-hydroxyimides involves the formation of an acyl radical from the aldehyde, which then couples with the N-hydroxyimide. nih.govsemanticscholar.org

Synthesis of Conjugated Diynes

Intramolecular Cyclopropanation and Transannular Carbocyclization

This compound is a reagent of choice for facilitating intramolecular C-C bond formation to construct cyclic systems, including strained cyclopropane (B1198618) rings and complex bicyclic structures via transannular reactions. chemicalbook.comresearchgate.net Intramolecular cyclopropanation can be achieved from iodonium (B1229267) ylides, which are generated from suitable precursors in the presence of this compound. researchgate.net A key example is the synthesis of a 3,5-cyclovitamin D ring A synthon, which was prepared in 80% yield via the intramolecular cyclopropanation of an iodonium ylide intermediate. researchgate.net

Transannular carbocyclization, a process that forms a bond across a medium-sized ring, can also be promoted by this compound. chemicalbook.comresearchgate.net These reactions are crucial in the synthesis of intricate polycyclic frameworks, such as the bicyclo[3.3.1]nonane core found in many biologically active natural products. ucl.ac.uk

Table 3: List of Mentioned Compounds

Compound Name Abbreviation Chemical Formula
This compound PIDA, DIB C₁₀H₁₁IO₄
Cesium Carbonate Cs₂CO₃ Cs₂CO₃
Iodine I₂ I₂
N-hydroxyphthalimide NHPI C₈H₅NO₃
Copper(I) Iodide CuI CuI
Palladium(II) Chloride PdCl₂ PdCl₂
Triethylamine Et₃N, TEA C₆H₁₅N

Oxidative Carbon-Carbon Bond Cleavage (e.g., in 3-oxo-butanamides)

This compound (DIB), also known as phenyliodine(III) diacetate (PIDA), has demonstrated unique reactivity in mediating the oxidative cleavage of carbon-carbon bonds, a transformation that significantly enhances its value in organic synthesis. beilstein-journals.orgnih.gov A notable example is the novel oxidation of 3-oxo-butanamides. In a process that was previously without direct precedent for DIB, researchers have developed a reliable method for the direct synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-butanamides. beilstein-journals.orgresearchgate.net

This transformation is facilitated by the presence of DIB and a Lewis acid, which serves as a halogen source. nih.gov The reaction proceeds under mild conditions and demonstrates a good substrate scope with yields ranging from good to excellent. beilstein-journals.org The key step involves the cleavage of a C-C bond within the 3-oxo-butanamide structure, expanding the synthetic utility of DIB beyond its more traditional roles. beilstein-journals.orgresearchgate.net

The proposed mechanism for this transformation begins with the generation of a halogenating agent, such as (dichloroiodo)benzene (PhICl₂), from DIB and the Lewis acid. researchgate.net This agent dihalogenates the β-keto amide. The Lewis acid then activates the resulting intermediate, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by an acetate (B1210297) ion leads to an intermediate that undergoes a retro-Claisen condensation, cleaving the carbon-carbon bond. researchgate.net This protocol provides a direct and efficient route to difunctionalized acetamides. nih.gov

Table 1: DIB-Mediated Oxidative Cleavage of 3-Oxo-butanamides to 2,2-Dihalo-N-phenylacetamides researchgate.net

Starting Material (3-Oxo-butanamide)Halogen Source (Lewis Acid)Product (2,2-Dihalo-N-phenylacetamide)Yield (%)
3-Oxo-N-phenylbutanamideZnCl₂2,2-Dichloro-N-phenylacetamide85
N-(4-chlorophenyl)-3-oxobutanamideZnCl₂2,2-Dichloro-N-(4-chlorophenyl)acetamide82
N-(4-methylphenyl)-3-oxobutanamideZnCl₂2,2-Dichloro-N-(4-methylphenyl)acetamide88
3-Oxo-N-phenylbutanamideZnBr₂2,2-Dibromo-N-phenylacetamide83
N-(4-chlorophenyl)-3-oxobutanamideZnBr₂2,2-Dibromo-N-(4-chlorophenyl)acetamide80

Heteroatom-Heteroatom Bond Formations

The application of this compound extends to the formation of bonds between two heteroatoms, a crucial transformation for synthesizing a variety of important chemical structures. researchgate.netmdpi.com Hypervalent iodine(III) reagents like PIDA are instrumental in generating these linkages, which are central to many functional molecules. mdpi.com

A significant example of this capability is the PIDA-mediated synthesis of unprotected tertiary sulfonimidamides from tertiary sulfonamides. mdpi.com In a one-pot reaction, PIDA, in conjunction with ammonium carbamate in methanol, facilitates an NH transfer to the sulfonamide. This method is noted for its tolerance of numerous functional groups and proceeds in good to outstanding yields. Preliminary findings also suggest that the N-H transfer occurs stereospecifically, which is a valuable feature for complex molecule synthesis. mdpi.com This process highlights PIDA's role in creating S-N bonds, a key type of heteroatom-heteroatom linkage. mdpi.com

Stereoselective and Asymmetric Synthesis

This compound is a key reagent in the diastereoselective diacetoxylation of alkenes, providing a valuable pathway to 1,2-diols. A particularly versatile system employs PhI(OAc)₂ in combination with boron trifluoride etherate (BF₃·OEt₂). organic-chemistry.orgacs.org This system allows for the selective control of stereochemistry, yielding either syn or anti diacetoxy products based on the reaction conditions. organic-chemistry.orgacs.org

The anti-diacetoxylation of alkenes is achieved when the reaction is conducted in the absence of water. organic-chemistry.orgacs.org Conversely, the addition of water to the PhI(OAc)₂/BF₃·OEt₂ system promotes selective syn-diacetoxylation. organic-chemistry.orgacs.org This methodology is effective for a wide array of substrates, including electron-deficient alkenes, and provides the desired products in good to excellent yields with high diastereoselectivity. acs.org The mechanism is believed to proceed through an acetoxonium intermediate formed by the activation of the alkene. nih.gov The presence or absence of water dictates the pathway of nucleophilic attack on this intermediate, leading to the observed stereochemical outcomes. nih.govrsc.org

Table 2: Stereoselective Diacetoxylation of Alkenes using PhI(OAc)₂/BF₃·OEt₂ organic-chemistry.orgacs.org

Alkene SubstrateAdditivePredominant ProductDiastereomeric Ratio (syn:anti or anti:syn)
StyreneNoneanti-1-Phenyl-1,2-ethanediyl diacetate>1:19
StyreneWatersyn-1-Phenyl-1,2-ethanediyl diacetate>19:1
(E)-Methyl cinnamateNoneanti-Methyl 2,3-diacetoxy-3-phenylpropanoate>1:19
(E)-Methyl cinnamateWatersyn-Methyl 2,3-diacetoxy-3-phenylpropanoate>19:1
1-OcteneNoneanti-1,2-Octanediyl diacetate1:7
1-OcteneWatersyn-1,2-Octanediyl diacetate10:1

The capabilities of this compound are prominently featured in asymmetric oxidations that form the basis for the total synthesis of complex natural products. rsc.org Hypervalent iodine reagents are frequently used as efficient oxidants in a variety of transformations, including cyclizations and rearrangements that are critical steps in synthesizing natural product intermediates. rsc.org For instance, the enantioselective Prévost and Woodward reactions, which are classic methods for the dihydroxylation of alkenes, have been adapted using chiral hypervalent iodine reagents, demonstrating their utility in complex synthetic applications. nih.gov Furthermore, PIDA-mediated reactions that form intricate molecular frameworks, such as carbazoles, highlight the potential of this reagent in the synthesis of architecturally complex natural products. organic-chemistry.org

This compound plays a crucial, albeit often indirect, role in asymmetric transformations by enabling the synthesis of molecules that function as chiral auxiliaries, ligands, and catalysts. mdpi.comorgsyn.org

Sulfoximines, for example, are a class of compounds that have found significant application in asymmetric synthesis as chiral auxiliaries, chiral ligands for transition metals, and catalysts. orgsyn.orgresearchgate.net An operationally simple, metal-free protocol for preparing these important motifs involves the use of this compound as the oxidant to convert sulfides directly into NH-sulfoximines. orgsyn.org The resulting enantiomerically pure sulfoximines can then be employed to direct the stereochemical outcome of subsequent reactions. orgsyn.orgresearchgate.netnih.gov

Similarly, the development of chiral hypervalent iodine catalysts represents a significant advance in stereoselective synthesis. rsc.org While PIDA itself is achiral, it serves as a foundational reagent and precursor for creating more complex, chiral iodine(III) reagents. These chiral catalysts can induce high enantioselectivity in a variety of reactions, including the diamination of styrenes. rsc.org The ability to use this compound to synthesize these specialized chiral molecules underscores its importance in the broader field of asymmetric catalysis. thieme-connect.comrsc.org

Applications in Asymmetric Oxidations for Natural Product Synthesis

Construction of Heterocyclic Systems

This compound is a versatile and widely utilized reagent for the synthesis of a broad range of heterocyclic compounds. researchgate.netseemafinechem.comchim.it Its utility stems from its effectiveness in promoting the formation of carbon-heteroatom and heteroatom-heteroatom bonds, which are fundamental to the assembly of cyclic structures. mdpi.comchim.it

PIDA has been successfully employed in the construction of numerous heterocyclic scaffolds of pharmaceutical and biological importance. mdpi.comchim.it Examples include:

Quinoxalines: PIDA can mediate the tandem oxidative C-N bond formation between N-arylenamines and a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN₃) to yield quinoxalines. mdpi.com

Oxazoles: The oxidative cycloisomerization of propargylamide derivatives, promoted by PIDA in acetic acid, provides an efficient route to 2,5-disubstituted oxazoles. researchgate.net

Indolines: In the presence of PIDA as a bystanding oxidant, palladium(II)-catalyzed intramolecular C-H amination of specific phenethylamine (B48288) derivatives affords various substituted indolines. researchgate.net

Benzoxazinones: A one-pot synthesis of 2-arylbenzoxazinones from 2-arylindoles has been developed using PIDA as the sole oxidant, with water as a crucial additive. thieme-connect.com

Aziridines: The PIDA-mediated aziridination of alkenes is a popular route for synthesizing these three-membered heterocycles. chim.it

The reagent's ability to facilitate these diverse cyclization reactions under relatively mild conditions makes it an invaluable tool for synthetic chemists targeting heterocyclic molecules. mdpi.comseemafinechem.com

General Methodologies for Heterocycle Synthesis

This compound, also known as phenyliodine(III) diacetate (PIDA), is instrumental in various methodologies for synthesizing heterocyclic compounds. mdpi.com These methods often involve oxidative transformations that are both mild and highly selective, providing an environmentally friendly alternative to many traditional synthetic routes. eurekaselect.combenthamdirect.com Hypervalent iodine(III) reagents like PIDA are known for their ability to facilitate the construction of a variety of heterocycles in a facile manner. eurekaselect.combenthamdirect.comchim.it

One common strategy involves the intramolecular cyclization of suitable precursors. For instance, PIDA promotes the oxidative cyclization of N-arylenamines in the presence of a nitrogen source like trimethylsilyl azide (TMSN₃) to form quinoxalines. mdpi.comnih.gov This tandem reaction involves two oxidative carbon-nitrogen bond-forming processes. mdpi.comnih.gov

Another general approach is the Beckmann-type rearrangement of ketimines. The treatment of o-hydroxy or o-aminoaryl N-H ketimines with PIDA can trigger a mdpi.comorganic-chemistry.org-aryl migration, leading to the formation of benzoxazoles and benzimidazoles, respectively. mdpi.comdaneshyari.com PIDA acts as an efficient oxidant to initiate this rearrangement. mdpi.comdaneshyari.com

Furthermore, PIDA is utilized in condensation reactions. For example, it catalyzes the Knoevenagel condensation of aromatic aldehydes with 4-hydroxycoumarin (B602359) in an aqueous medium to produce biscoumarin derivatives in high yields. iau.iroiccpress.com This method is noted for its operational simplicity and use of an environmentally benign solvent. iau.iroiccpress.com

The synthesis of fused 1,2,4-triazole (B32235) derivatives is another area where PIDA has proven to be a significant reagent. eurekaselect.combenthamdirect.comingentaconnect.com It mediates the oxidative cyclization of precursor molecules to form these fused heterocyclic systems. eurekaselect.combenthamdirect.comingentaconnect.com

Formation of Specific Heterocycles

The versatility of this compound is highlighted by its application in the synthesis of a variety of specific heterocyclic structures, including benzoxazoles, benzimidazoles, triazoles, quinoxalines, and biscoumarins.

Benzoxazoles and Benzimidazoles:

This compound facilitates the synthesis of benzoxazoles and benzimidazoles through an oxidative rearrangement of ketimines. mdpi.comdaneshyari.com Specifically, the reaction of o-hydroxyaryl N-H ketimines with PIDA leads to a Beckmann-type rearrangement, yielding benzoxazoles. mdpi.comdaneshyari.com A similar strategy is employed for the synthesis of N-Ts-benzimidazoles from o-aminoaryl N-H ketimines. mdpi.comdaneshyari.com The optimal conditions for the synthesis of benzoxazoles often involve using 1.5 equivalents of PIDA in methanol at room temperature. mdpi.com In some cases, the reaction of N-substituted-N′-benzoylthioureas with this compound (DIB) unexpectedly yields benzoxazole (B165842) amides instead of the expected benzothiazoles, proceeding through a C–O bond formation. ijpbs.comrsc.org

PrecursorReagentProductYield (%)Reference
o-hydroxyaryl N-H ketiminesPIDABenzoxazolesGood mdpi.comdaneshyari.com
o-aminoaryl N-H ketiminesPIDAN-Ts-benzimidazolesGood mdpi.comdaneshyari.com
N-substituted-N′-benzoylthioureasDIBBenzoxazole amidesHigh rsc.org

Triazoles:

This compound plays a crucial role in the synthesis of fused 1,2,4-triazole derivatives. eurekaselect.combenthamdirect.comingentaconnect.com It acts as an effective oxidizing agent in the cyclization of various precursors to form these biologically significant heterocycles. eurekaselect.comingentaconnect.com For instance, a series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized using iodobenzene diacetate under solvent-free conditions. researchgate.net

Quinoxalines:

A novel method for quinoxaline (B1680401) synthesis involves the use of this compound as an oxidant. mdpi.comnih.govacs.org This approach utilizes N-arylenamines and trimethylsilyl azide (TMSN₃) as starting materials, proceeding through a tandem oxidative azidation and cyclization reaction. mdpi.comnih.govacs.orgmtieat.org The reaction conditions are generally mild and straightforward, making this method practical for synthetic applications. nih.govacs.orgmtieat.org

Biscoumarins:

This compound has been effectively used as a catalyst for the one-pot synthesis of biscoumarin derivatives. iau.iroiccpress.comresearchgate.net The reaction typically involves the Knoevenagel condensation of various aromatic and hetero-aromatic aldehydes with 4-hydroxycoumarin. iau.iroiccpress.com This method is often carried out in water under reflux conditions, offering an environmentally friendly and efficient route to these compounds with high yields and shorter reaction times. iau.iroiccpress.com

AldehydeCatalystSolventProductYield (%)Reference
Aromatic/Hetero-aromatic aldehydesThis compoundWaterBiscoumarin derivativesExcellent iau.iroiccpress.com

Intramolecular Halocyclization of Olefins

This compound (PIDA) is a highly effective reagent for promoting the intramolecular halocyclization of unfunctionalized olefins. chemicalbook.comacs.orgnih.gov This metal-free method allows for the conversion of various olefins into 1,2-bifunctional cyclic skeletons through processes such as haloamidation, haloetherification, and halolactonization. chemicalbook.comacs.orgnih.govresearchgate.net

The reaction is typically carried out in the presence of 1.1 equivalents of PIDA and a suitable halogen source. acs.orgnih.gov This methodology has been successfully applied to a range of unfunctionalized olefins, yielding the corresponding cyclized products in good to excellent isolated yields. acs.orgnih.gov The resulting halocyclization products are valuable intermediates for the synthesis of biologically interesting compounds, as they can undergo further nucleophilic substitution. chemicalbook.comacs.orgnih.gov

A proposed mechanism for the PIDA-mediated haloamidation of unfunctionalized olefins suggests that the carbon-carbon double bond of the olefin is first activated by PIDA. acs.org This is followed by an intramolecular nucleophilic attack of a nitrogen atom on the resulting three-membered ring intermediate, which then reacts with the halogen source to produce the final halocyclized product. acs.org

Olefin TypeReaction TypeProductYieldReference
Unfunctionalized OlefinsHaloamidation1,2-bifunctional cyclic skeletonsGood to Excellent chemicalbook.comacs.orgnih.gov
Unfunctionalized OlefinsHaloetherification1,2-bifunctional cyclic skeletonsGood to Excellent chemicalbook.comacs.orgnih.gov
Unfunctionalized OlefinsHalolactonization1,2-bifunctional cyclic skeletonsGood to Excellent chemicalbook.comacs.orgnih.gov

Catalytic Roles of Diacetoxyiodobenzene

Diacetoxyiodobenzene as a Stoichiometric Oxidant and Catalytic Reagent

This compound (PIDA) is frequently employed as a stoichiometric oxidant, meaning it is consumed in the reaction in a 1:1 or greater molar ratio to the substrate to effect a transformation. organic-chemistry.orgsigmaaldrich.comscientificlabs.com It is a versatile and mild oxidizing agent used for numerous functional group conversions. chemicalbook.com For instance, PIDA is used in the oxidation of alcohols, the functionalization of ketones, and the cleavage of glycols. chemicalbook.comorganic-chemistry.org In many transition metal-catalyzed reactions, PIDA serves as the terminal oxidant, regenerating the active catalytic species to allow the catalytic cycle to continue. sigmaaldrich.comnih.govmdpi.com For example, in palladium-catalyzed C-H functionalization, Pd(II) is the active catalyst, which is reduced to Pd(0) during the reaction. PIDA reoxidizes the Pd(0) back to Pd(II), allowing for the use of only a catalytic amount of the expensive metal. acs.orgsigmaaldrich.comnih.gov

While PIDA itself is typically used in stoichiometric amounts, it can be part of a larger catalytic system where the primary iodine species is regenerated. For example, a catalytic amount of an iodoarene can be oxidized in situ to the active iodine(III) species by a cheaper, terminal oxidant like sodium perborate (B1237305). researchgate.net This process allows the hypervalent iodine compound to be used catalytically. In some organocatalytic reactions, PIDA is used to initiate the cycle by oxidizing a pre-catalyst into its active form. organic-chemistry.org A notable example is its use in a catalytic Mitsunobu reaction, where PIDA acts as the stoichiometric oxidant to regenerate the azo reagent organocatalyst. organic-chemistry.org

PIDA's reactivity stems from the electrophilic nature of the iodine(III) center and the ability of the acetate (B1210297) groups to act as leaving groups or nucleophiles. chemicalbook.com Reactions often proceed through ligand exchange at the iodine center, followed by reductive elimination, which transfers functionality to the substrate and reduces the iodine from I(III) to I(I) (iodobenzene). researchgate.net

Metal-Free Catalysis and Organocatalysis Initiated by this compound

This compound is instrumental in a variety of metal-free catalytic and organocatalytic reactions, where it can act as an initiator or the terminal oxidant. acs.orgnih.gov These reactions are highly valued for avoiding the cost and potential toxicity associated with transition metal catalysts. acs.orgnih.gov

PIDA can initiate reactions by generating reactive intermediates. For instance, in the presence of a nucleophile, PIDA can activate substrates like alkenes for subsequent functionalization. acs.orgthieme-connect.com It has been used for metal-free halocyclization of unfunctionalized olefins, where PIDA, in combination with a halogen source, facilitates haloamidation, haloetherification, and halolactonization in good to excellent yields. acs.org Similarly, the oxidative rearrangement of styrenes to aryl ketones is achieved using PIDA in acidic methanol (B129727), proceeding through a phenonium ion intermediate formed by the activation of the double bond. thieme-connect.com

In the realm of organocatalysis, PIDA is often used to enable oxidative transformations. It can facilitate the oxidative coupling of anilines to form azo compounds and thiophenols to disulfides, using a combination of PIDA and potassium iodide under transition-metal-free conditions. eurekaselect.com It also mediates the direct oxidative C-H amination of imidazopyridines and indolizines at room temperature, a reaction believed to proceed via a radical pathway. researchgate.net Another example is the synthesis of sulfinamidines from sulfenamides and amines, where PIDA serves as an efficient oxidant under mild, metal-free conditions. organic-chemistry.org

Furthermore, PIDA can be involved in domino reactions, such as the transformation of N-alkyl enamines into highly substituted imidazoles. nih.gov This process, which can be catalyzed by a copper salt or promoted by tetrabutylammonium (B224687) iodide, involves a domino azidation/intramolecular C(sp³)–H amination sequence where PIDA is the oxidant. nih.govorganic-chemistry.org

Table 1: Examples of Metal-Free Reactions Using this compound

Reaction TypeSubstrateReagentsProduct TypeReference
Oxidative CouplingAnilines / ThiophenolsPIDA, KIAzo Compounds / Disulfides eurekaselect.com
C-H AminationImidazopyridinesPIDA, Amines3-Amino-imidazopyridines researchgate.net
HalocyclizationUnfunctionalized OlefinsPIDA, Halogen SourceHaloamides, Haloethers acs.org
Oxidative Rearrangementα-Substituted StyrenesPIDA, Acidic MethanolAryl Ketones thieme-connect.com
Oxidative AminationSulfenamidesPIDA, AminesSulfinamidines organic-chemistry.org

Transition Metal-Catalyzed Reactions Employing this compound as an Oxidant or Co-Catalyst

This compound (PIDA) is a cornerstone oxidant in a multitude of transition metal-catalyzed reactions, most notably those involving palladium (Pd) and copper (Cu). organic-chemistry.orgmdpi.comorganic-chemistry.org In these catalytic systems, PIDA's primary role is to act as a terminal oxidant, regenerating the active state of the metal catalyst, which is often reduced during the catalytic cycle. nih.govjetir.org This allows for the use of sub-stoichiometric amounts of the precious metal catalyst. nih.gov

Palladium-Catalyzed Reactions: PIDA is extensively used in palladium-catalyzed C-H activation and functionalization reactions. nih.govmdpi.comnih.gov For example, it enables the oxidative acetoxylation of C(sp³)–H bonds. nih.gov In these reactions, a Pd(II) catalyst typically undergoes reductive elimination to form a C-O bond, yielding Pd(0). PIDA then re-oxidizes Pd(0) to the active Pd(II) state, closing the catalytic loop. sigmaaldrich.comnih.gov This strategy has been applied to the synthesis of various organic molecules, including the construction of dihydrobenzofurans via a Pd(OAc)₂-catalyzed C-H activation/C-O cyclization, with PIDA as the oxidant. nih.govmdpi.com Similarly, PIDA is the oxidant of choice in Pd-catalyzed intramolecular diamination of alkenes to form cyclic ureas and in the intermolecular aminoacetoxylation of alkenes. organic-chemistry.org

Copper-Catalyzed Reactions: PIDA is also a key oxidant in copper-catalyzed transformations. It facilitates the cross-dehydrogenative coupling between N-hydroxyphthalimide and aldehydes to yield NHPI esters in water, offering an eco-friendly method. organic-chemistry.org In another application, PIDA is used with a copper catalyst for the domino azidation/intramolecular C(sp³)-H amination of N-alkyl enamines to synthesize substituted imidazoles. nih.govorganic-chemistry.org Copper catalysts, in conjunction with PIDA, can also achieve the diacetoxylation of olefins. organic-chemistry.org In a reported synthesis of oxazoles via the oxidative cyclization of enamides, a Cu(II) triflate catalyst is used, which is regenerated from its reduced Cu(I) state by PIDA. jetir.org A novel method for deprotecting benzyl (B1604629) ethers also employs a Cu(II)-catalyzed system with PIDA and p-toluenesulfonamide. umich.edu

Table 2: Selected Transition Metal-Catalyzed Reactions with this compound

Metal CatalystReaction TypeSubstrateProductReference
Palladium(II) AcetateC-H Activation/C-O CyclizationTertiary AlcoholsDihydrobenzofurans nih.govmdpi.com
Palladium(II)Intramolecular DiaminationAlkenyl UreasCyclic Ureas organic-chemistry.org
Copper(II) TriflateOxidative CyclizationEnamidesOxazoles jetir.org
Copper(II) AcetateDomino Azidation/C-H AminationN-Alkyl EnaminesTrifluoromethyl Imidazoles organic-chemistry.org
Copper(I)/(II) SaltsDiacetoxylationOlefinsVicinal Diacetoxy Compounds organic-chemistry.org
Rhodium(II) AcetateIntramolecular C-H AminationSulfamatesOxathiazinanes organic-chemistry.org

Photocatalytic Applications in this compound-Mediated Reactions

The application of this compound (PIDA) has expanded into the field of photocatalysis, where it participates in reactions initiated by visible light. acs.orgnih.gov In these systems, PIDA can function as a radical initiator, an oxidant for excited-state species, or as part of an electron donor-acceptor (EDA) complex. nih.govresearchgate.net These methods often proceed under mild conditions without the need for external metal photocatalysts. nih.gov

One mechanism involves the photolysis of PIDA to generate radicals. researchgate.net Upon irradiation, PIDA can undergo homolytic cleavage of the I-O bond to produce an acetoxy radical and an iodanyl radical. nih.govresearchgate.net These radicals can then initiate polymerization or engage in other radical-mediated transformations. researchgate.netresearchgate.net For instance, PIDA has been shown to be an efficient initiator for the homopolymerization of various methacrylates under photochemical conditions. researchgate.net

In other photocatalytic applications, PIDA acts as an oxidant in a cycle involving a photocatalyst. The photocatalyst absorbs light, enters an excited state, and is then oxidized by PIDA to generate an active species that reacts with the substrate. acs.org This approach has been used in various transformations. For example, visible light can mediate the oxidative cross-coupling of arylglyoxylic acids with tetraalkylthiuram disulfides to provide α-ketoamides, with PIDA playing a role in the radical pathway. organic-chemistry.org

Furthermore, PIDA can form photoresponsive electron donor-acceptor (EDA) complexes with certain substrates, such as indoles. nih.gov Irradiation of this EDA complex with visible light can trigger a single electron transfer (SET) process, leading to catalyst-free, regioselective C-H functionalization, like the acetylation or dioxygenation of indoles. nih.gov Similarly, a visible-light-induced C-H bond imidation of arenes has been achieved using phthalimide, PIDA, and molecular iodine, where the reaction proceeds via the photolysis of an N-iodophthalimide intermediate without an external photocatalyst. nih.gov PIDA has also been used as a photocatalyst itself for the bromination of carboxylic acids under fluorescent light. mdpi.com

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